![molecular formula C17H18ClF2N3O2S B2388689 2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216587-45-9](/img/structure/B2388689.png)

2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

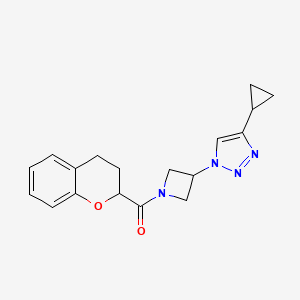

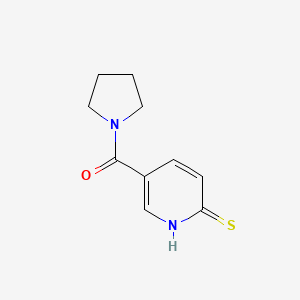

The compound is a derivative of tetrahydrothieno[2,3-c]pyridine, which is a bicyclic structure containing a pyridine ring fused with a thiophene ring . The molecule also contains an amide group (benzamido), which is a common functional group in bioactive compounds .

Molecular Structure Analysis

The compound’s structure includes a pyridine ring, which is a basic aromatic ring with a nitrogen atom . It also contains a thiophene ring, which is a five-membered aromatic ring with a sulfur atom . The presence of the amide group (benzamido) could allow for hydrogen bonding .Chemical Reactions Analysis

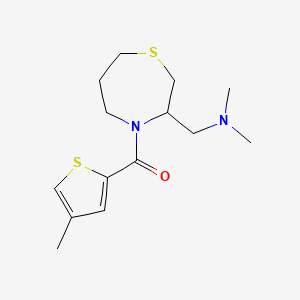

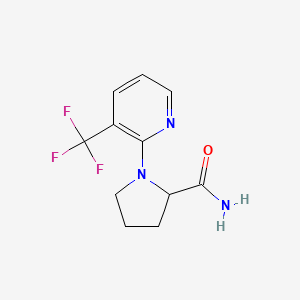

The compound, being an amide, could undergo typical amide reactions such as hydrolysis. The pyridine ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyridine derivatives generally have good solubility due to the presence of the polar nitrogen atom .Aplicaciones Científicas De Investigación

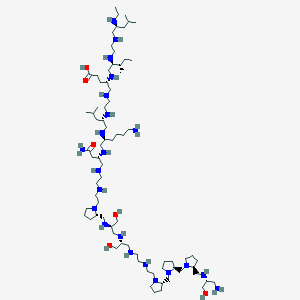

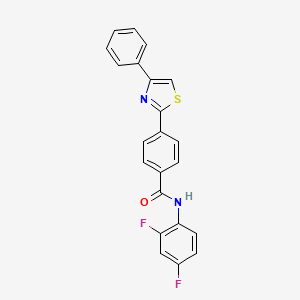

- The thieno[2,3-c]pyridine scaffold has been explored as a starting point for developing kinase inhibitors. Inspired by X-ray structures of kinase-bound thieno[2,3-c]pyridines, researchers prepared a diverse collection of derivatives. These compounds serve as potential candidates for future drug discovery programs, particularly targeting kinases like GRK2 .

- Heteroaromatic scaffolds, including thieno[2,3-c]pyridines, are frequently employed in medicinal chemistry. Their combination of well-defined structural features from aromatic cores and interactions with biological targets makes them valuable. The presence of heteroatoms in the aromatic ring enhances selectivity and attenuates reactivity, contributing to their use in drug design .

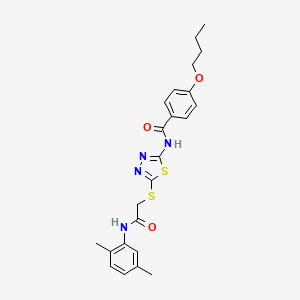

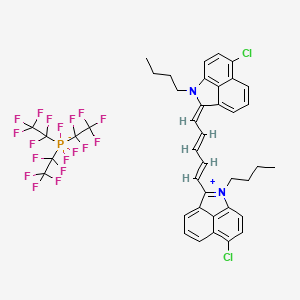

- The pyridine-2,6-dicarboxamide fragment, which shares similarities with the thieno[2,3-c]pyridine system, plays a role in coordination chemistry. Researchers have explored its coordination properties with metal ions, leading to potential applications in catalysis and materials science .

- The thieno[2,3-c]pyridine core may stabilize reactive intermediates or species. Understanding its interactions with reactive centers can provide insights into chemical reactivity and potential applications in synthetic chemistry .

- Researchers have used thieno[2,3-c]pyridine-based scaffolds to model active sites of metalloenzymes. By mimicking the coordination environment, these scaffolds aid in studying enzyme mechanisms and designing enzyme inhibitors .

- The pyridine-2,6-dicarboxamide motif, which shares some features with thieno[2,3-c]pyridines, has been explored for sensing applications. Its ability to interact with specific analytes or metal ions makes it promising for chemical sensors and recognition systems .

Kinase Inhibition

Medicinal Chemistry

Coordination Chemistry

Stabilization of Reactive Species

Metalloenzyme Modeling

Sensing and Recognition

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,6-difluorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2S.ClH/c1-2-22-7-6-9-12(8-22)25-17(13(9)15(20)23)21-16(24)14-10(18)4-3-5-11(14)19;/h3-5H,2,6-8H2,1H3,(H2,20,23)(H,21,24);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZHJAKSMUEXAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(C=CC=C3F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClF2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,6-Difluorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2388609.png)

![N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide](/img/structure/B2388613.png)

![5-[(5-Chloro-8-fluoro-1,2,3,4-tetrahydroquinolin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2388620.png)

![N-(3-fluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2388621.png)

![4-bromo-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol](/img/structure/B2388624.png)